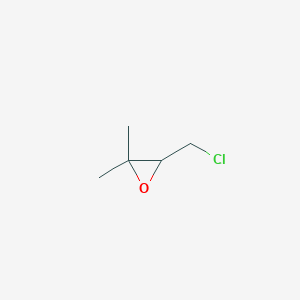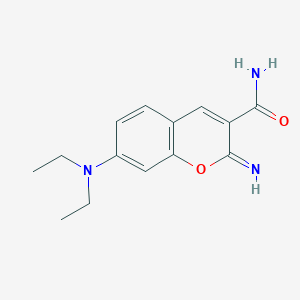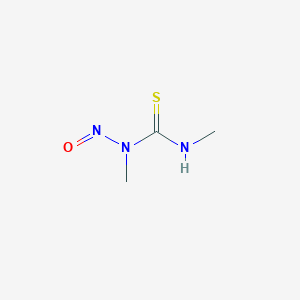
3-Formylphenyl 4-methylbenzenesulfonate
Vue d'ensemble
Description
3-Formylphenyl 4-methylbenzenesulfonate (CAS No. 80459-46-7) is an organic compound that has garnered increasing attention in recent years due to its diverse applications in various fields of scientific research and industry. It belongs to the class of compounds known as Aryls, Aldehydes, Sulfonates, and Benzene Compounds .
Synthesis Analysis
The synthesis of 3-Formylphenyl 4-methylbenzenesulfonate involves several steps. For instance, one method involves the reaction of 3-(hydroxymethyl)phenyl 4-methylbenzenesulfonate with sodium tetrahydroborate and boron trifluoride diethyl etherate in tetrahydrofuran at 0℃ for 1.25 hours . Another method involves the reaction with sodium tetrahydroborate in methanol at 0 - 20℃ for 5 hours .Molecular Structure Analysis
The molecular formula of 3-Formylphenyl 4-methylbenzenesulfonate is C14H12O4S . It has an average mass of 276.308 Da and a monoisotopic mass of 276.045624 Da .Applications De Recherche Scientifique
Noncovalent Interactions in Supramolecular Architectures
A study explored the role of noncovalent interactions in the solid-state structures of compounds like 2-formylphenyl 4-methylbenzenesulfonate. These structures were investigated using density functional theory (DFT) calculations and characterized by various molecular analyses. This research highlights the importance of halogen-bonding interactions in rationalizing the solid-state crystal structures of such compounds (Andleeb et al., 2018).
Synthesis and Characterization
Another study focused on synthesizing 3-Hydroxy-2-iodophenyl-(4-methylbenzenesulfonate) and determining its structure using various techniques like NMR and IR. Such studies are fundamental in establishing the basic properties and potential applications of these compounds in different fields (Pan et al., 2020).
Corrosion Inhibition
Research on the corrosion inhibitory properties of similar compounds like 3-(4-Iodophenyl)-2-imino-2,3-dihydrobenzo[d]oxazol-5-yl 4-methylbenzenesulfonate demonstrates their potential in preventing corrosion in metals. These compounds show excellent inhibitory properties, and their efficiency increases with concentration. The adsorption behavior follows the Langmuir adsorption model, suggesting practical applications in industrial settings (Ehsani et al., 2015).
Infrared and Raman Spectroscopy
A molecular orbital study of the 4-methylbenzenesulfonate anion using IR and Raman spectroscopy, along with ab initio quantum chemical methods, provided valuable insights into the vibrational frequencies and internal vibrational modes of the anion. This research is crucial for understanding the molecular structure and interactions of similar compounds (Ristova et al., 1999).
Fischer Indole Synthesis
A novel approach utilized 4-methylbenzenesulfonic acid-based ionic liquid supported on silica gel for the Fischer Indole synthesis, demonstrating an efficient and eco-friendly catalyst system. This method offers potential applications in organic synthesis and pharmaceuticals (Hu et al., 2016).
Antimicrobial Agents and Antioxidant Additives
Studies on compounds like methyl (2E)-2-{[N-(2-formylphenyl)(4-methylbenzene)sulfonamido]methyl}-3-(4-chlorophenyl) prop-2-enoate and 4-(4-oxo-4H-benzo[d][1,3]oxazin-2-yl)phenyl-4-methylbenzenesulfonate revealed their potential as antimicrobial agents and antioxidant additives. These properties make them valuable in medical and industrial applications (Murugavel et al., 2016); (Habib et al., 2014).
Novel Drug Candidates for Neuropsychiatric Disorders
The synthesis of a tetracyclic quinoxaline derivative, which exhibits potent binding affinities to serotonin and dopamine receptors, demonstrates the potential of such compounds in the development of drugs for treating neuropsychiatric and neurological disorders (Li et al., 2014).
Propriétés
IUPAC Name |
(3-formylphenyl) 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4S/c1-11-5-7-14(8-6-11)19(16,17)18-13-4-2-3-12(9-13)10-15/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZXNAHUPQGDCMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC(=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30407568 | |
| Record name | STK187130 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Formylphenyl 4-methylbenzenesulfonate | |
CAS RN |
80459-46-7 | |
| Record name | STK187130 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1H-Pyrrole, 2-[3,5-bis(trifluoromethyl)phenyl]-](/img/structure/B3057346.png)



![5'-Amino-[2,3'-bipyridin]-6'(1'H)-one](/img/structure/B3057356.png)
![Benzene, [[(2-bromo-2-propenyl)oxy]methyl]-](/img/structure/B3057357.png)
